molecular formula C22H22O5 B13941638 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester

Cat. No.: B13941638
M. Wt: 366.4 g/mol
InChI Key: XCASSKXAVDMPQF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the methoxy and phenylmethoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of probes or markers for biological studies.

    Medicine: Research into its potential therapeutic effects or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(2-propenyloxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo-

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester has unique structural features that may confer distinct chemical and biological properties. Its specific substitution pattern and ester functionality can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 5,8-dimethoxy-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C22H22O5/c1-4-26-22(23)16-12-17-18(24-2)10-11-19(25-3)21(17)20(13-16)27-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3

InChI Key

XCASSKXAVDMPQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCC3=CC=CC=C3)OC)OC

Origin of Product

United States

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